molecular formula C5HF2N3 B6216157 2,4-difluoropyrimidine-5-carbonitrile CAS No. 2742657-76-5

2,4-difluoropyrimidine-5-carbonitrile

Cat. No.: B6216157
CAS No.: 2742657-76-5
M. Wt: 141.08 g/mol
InChI Key: AOSHQVWIJNXEMB-UHFFFAOYSA-N
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Description

2,4-Difluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoropyrimidine-5-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction replaces the chlorine atoms with fluorine atoms, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents such as DMF or DMSO at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride in suitable solvents.

Major Products Formed:

Scientific Research Applications

2,4-Difluoropyrimidine-5-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoropyrimidine-5-carbonitrile varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or other proteins critical for cancer cell proliferation . The fluorine atoms enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

  • 2,4-Dichloropyrimidine-5-carbonitrile
  • 2,4-Dibromopyrimidine-5-carbonitrile
  • 2,4-Dimethylpyrimidine-5-carbonitrile

Comparison: 2,4-Difluoropyrimidine-5-carbonitrile is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits higher chemical stability and enhanced biological activity. These properties make it a valuable molecule in drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoropyrimidine-5-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-difluorobenzonitrile", "ethyl cyanoacetate", "sodium ethoxide", "ammonium acetate", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2,4-difluorobenzonitrile is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2,4-difluorophenylpyruvate.", "Step 2: Ethyl 2,4-difluorophenylpyruvate is then treated with ammonium acetate and acetic acid to form 2,4-difluoro-5-oxopyrimidine-6-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is reacted with sodium nitrite and sodium sulfite to form the corresponding diazonium salt.", "Step 5: The diazonium salt is then treated with sodium hydroxide to form 2,4-difluoro-5-cyano-6-hydroxypyrimidine.", "Step 6: Finally, the hydroxypyrimidine is oxidized using hydrogen peroxide to form 2,4-difluoropyrimidine-5-carbonitrile." ] }

CAS No.

2742657-76-5

Molecular Formula

C5HF2N3

Molecular Weight

141.08 g/mol

IUPAC Name

2,4-difluoropyrimidine-5-carbonitrile

InChI

InChI=1S/C5HF2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H

InChI Key

AOSHQVWIJNXEMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)F)F)C#N

Purity

95

Origin of Product

United States

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